
Tetrahydrofuran
Overview
Description
Tetrahydrofuran, also known as oxolane, is an organic compound with the chemical formula C₄H₈O. It is classified as a heterocyclic compound, specifically a cyclic ether. This compound is a colorless, water-miscible liquid with a low viscosity and an ether-like odor. It is primarily used as a precursor to polymers and as a versatile solvent in various chemical reactions .
Synthetic Routes and Reaction Conditions:
Dehydration of 1,4-Butanediol: The most widely used industrial process involves the acid-catalyzed dehydration of 1,4-butanediol. This method is similar to the production of diethyl ether from ethanol.
Oxidation of n-Butane: DuPont developed a process for producing this compound by oxidizing n-butane to crude maleic anhydride, followed by catalytic hydrogenation.
Hydrogenation of Furan: this compound can also be synthesized by the catalytic hydrogenation of furan.
Industrial Production Methods:
Catalytic Hydrogenation: Commercially, this compound is prepared by catalytic hydrogenation of maleic anhydride in the presence of a nickel catalyst at temperatures ranging from 180 to 300°C and pressures of 150 kg/cm².
Types of Reactions:
Cationic Polymerization: this compound undergoes cationic polymerization with concurrent ring-opening to produce high-molecular-weight bifunctional glycol ethers.
Ring-Cleavage Reactions: These reactions include dehydration to butadiene, oxidation to succinic acid, and carboxylation to adipic acid or γ-valerolactone.
Grignard Reactions: this compound is a preferred solvent for conducting Grignard reactions or reductions using reagents like lithium aluminum hydride.
Coordination Complexes: It is used as a ligand in coordination complexes, such as those employed in stereospecific polymerizations.
Common Reagents and Conditions:
Hydroquinone or 2,6-Di-tert-butyl-p-cresol (BHT): These are added to inhibit peroxide formation when this compound reacts with oxygen.
Sulfuric Acid: Used in the reaction with benzene to produce tetralin (1,2,3,4-tetrahydronaphthalene).
Major Products:
High-Molecular-Weight Glycol Ethers: Produced from cationic polymerization.
Succinic Acid, Adipic Acid, γ-Valerolactone: Formed from ring-cleavage reactions.
Scientific Research Applications
Chemical Properties of THF
- Molecular Formula : C₄H₈O
- Boiling Point : 66 °C
- Polarity : Moderate polar aprotic solvent
- Appearance : Colorless, volatile liquid with an ether-like odor
These properties make THF an ideal solvent for many chemical reactions and processes.
Solvent in Organic Synthesis
THF is widely used as a solvent in organic synthesis due to its ability to dissolve a variety of compounds. It is particularly effective in reactions involving organometallic reagents, such as Grignard and organolithium compounds, where strong coordination is beneficial .
Polymer Industry
THF plays a crucial role in the polymer industry:
- Polyvinyl Chloride (PVC) : THF is used as a solvent for PVC production and processing. It facilitates the dissolution of PVC for applications like adhesives and coatings .
- Poly(tetramethylene ether) Glycol (PTMEG) : In the presence of strong acids, THF polymerizes to form PTMEG, which is essential for producing elastomeric polyurethane fibers such as Spandex and Lycra .
Pharmaceutical Applications
THF serves as a reaction medium in pharmaceutical synthesis, including:
Case Study 1: Ternary Separation Process
A study investigated the ternary separation of THF, ethanol, and water using reactive and extractive distillation. The findings highlighted the efficiency of THF in separating azeotropic mixtures, showcasing its importance in chemical engineering processes .
Case Study 2: Flow Chemistry Application
Research conducted by Heejin Kim et al. demonstrated a novel method for functionalizing the α-C–H position of THF using flow chemistry. This method improved reaction yields and minimized degradation, emphasizing THF's role in advanced synthetic methodologies .
Summary of Applications
Application Area | Specific Uses |
---|---|
Organic Synthesis | Solvent for Grignard and organolithium reactions |
Polymer Industry | Solvent for PVC; precursor for PTMEG |
Pharmaceutical Industry | Synthesis of various drugs |
Coatings | Used in varnishes and surface coatings |
Cleaning Agents | Industrial cleaning applications |
Mechanism of Action
Tetrahydrofuran exerts its effects primarily through its role as a solvent and a reactant in various chemical processes. Its oxygen atom can coordinate with Lewis acids, facilitating reactions involving organolithium and Grignard reagents . In the formation of clathrate hydrates, this compound promotes the binding of gas molecules to water molecules, enhancing the stability of the hydrate structure .
Comparison with Similar Compounds
Furan: A heterocyclic compound with a similar structure but without the saturated ring.
Pyrrolidine: Another heterocyclic compound with a nitrogen atom in the ring instead of oxygen.
Uniqueness of Tetrahydrofuran:
Versatility as a Solvent: this compound’s ability to dissolve both polar and nonpolar substances makes it a highly versatile solvent.
Stability: Compared to furan, this compound is more stable and less prone to polymerization.
Wide Range of Applications: Its use in various fields, including chemistry, biology, medicine, and industry, highlights its broad applicability.
This compound’s unique properties and versatility make it an invaluable compound in both research and industrial applications.
Biological Activity
Tetrahydrofuran (THF) is a cyclic ether widely used as a solvent in various industrial applications. Its biological activity has garnered attention due to its effects on enzymatic reactions, potential toxicity, and its role in natural products with medicinal properties. This article explores the biological activity of THF, highlighting its interactions with biological systems, toxicological data, and its presence in bioactive compounds.
Toxicological Profile
THF has been characterized as a weak toxin with varying acute toxicity levels depending on the route of exposure. The approximate lethal doses (LD50) for THF are as follows:
Route of Exposure | LD50 (g/kg) | LD50 (mg/L) | LD50 (mg/kg) |
---|---|---|---|
Oral | 2-3 | 8-20 | 800 |
Inhalation | - | - | - |
Intravenous | - | - | - |
The primary signs of THF intoxication include narcosis and hepatocellular dysfunction , which can occur at doses around half the lethal dose . Additionally, THF is known to inhibit several enzymatic reactions, particularly those involving cytochrome P450 enzymes, which play a crucial role in drug metabolism. At concentrations of 10 to 100 mM, THF inhibits these enzymes, potentially enhancing the toxicity of co-administered compounds .
Enzymatic Interactions and Microbial Effects
Recent studies have shown that THF affects microbial diversity and enzymatic activity in activated sludge systems. A study highlighted that THF exposure led to significant alterations in microbial populations and reduced enzymatic functions within these systems . This suggests that THF not only impacts higher organisms but also influences microbial ecosystems.
Natural Products Containing this compound
THF motifs are prevalent in various bioactive natural products. These compounds have been isolated from marine organisms and exhibit promising biological activities:
- Mutafurans : Isolated from marine sponges, these compounds show significant acetylcholinesterase inhibitory activity (IC50 = 0.64 μM), indicating potential as therapeutic agents against neurodegenerative diseases .
- Heronapyrrols : Featuring a bis-tetrahydrofuran core, these compounds demonstrate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (IC50 = 1.8 μM) .
- Aspericacids : Isolated from sponge-associated fungi, these exhibit moderate antifungal activity against Candida albicans (MIC = 50 μg/mL) .
Case Studies and Research Findings
A comprehensive review of this compound-containing natural products reveals their diverse biological activities. For instance:
- Darwinolide , a diterpene from Antarctic sponges, shows selective activity against biofilms of methicillin-resistant Staphylococcus aureus, with an IC50 of 33.2 μM for biofilm phases .
- Thyrsenol derivatives demonstrate significant cytotoxicity against murine lymphoid neoplasm P-388 cells, suggesting their potential in cancer therapy .
These findings underscore the importance of THF motifs in developing new therapeutic agents.
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the vapor-liquid equilibrium (VLE) behavior of THF in binary systems, and which thermodynamic models are most reliable for data correlation?
- Methodological Answer : VLE data for THF-containing systems (e.g., THF-cyclopentane) are typically measured using an equilibrium still at controlled pressures (e.g., 101.3 kPa). The Herington method validates thermodynamic consistency, while activity-coefficient models like Wilson and Van Laar show superior accuracy in correlating experimental data, with average deviations <0.24 K for boiling points and <0.004 for vapor-phase composition .
Q. What analytical techniques are recommended for assessing THF purity and detecting residual solvents in laboratory settings?
- Methodological Answer : Gas chromatography (GC) with headspace solid-phase microextraction (HS-SPME) is widely used, particularly with columns like Supel-Q PLOT. For trace analysis, coupling GC with mass spectrometry (GC-MS) enhances sensitivity. Stabilizers (e.g., BHT) in commercial THF must be accounted for during method validation .
Q. How can researchers validate thermodynamic property data (e.g., enthalpy, density) for THF using authoritative databases?
- Methodological Answer : The NIST Chemistry WebBook provides critically evaluated data, including Antoine equation parameters for vapor pressure and temperature-dependent density. Cross-referencing experimental results with NIST’s standards ensures accuracy, particularly for phase behavior and heat capacity studies .
Advanced Research Questions
Q. What computational methods are employed to determine the thermochemical properties (e.g., heats of formation) of THF and its radicals?
- Methodological Answer : High-level coupled-cluster theory (e.g., CCSD(T)) with large basis sets (e.g., cc-pVQZ) and corrections for core/valence, spin-orbit, and relativistic effects achieves <1% deviation from experimental heats of formation. Software like Gaussian or ORCA is used for ab initio calculations .
Q. How are THF’s reaction pathways in combustion environments resolved, and what experimental techniques map its intermediate species?
- Methodological Answer : Photoionization molecular-beam mass spectrometry (PI-MBMS) with synchrotron radiation identifies intermediates (e.g., C4H6O2) by comparing experimental photoionization efficiency curves with simulated Franck-Condon factors. Electron-ionization MBMS supplements this with high mass resolution .
Q. What hybrid modeling approaches improve predictions of THF’s transport properties (e.g., viscosity) across fluid phases?
- Methodological Answer : A predictive-correlative model integrating experimental data (liquid/gas phases) and extrapolation via corresponding-states theory accurately calculates viscosity and thermal conductivity. This approach is validated against NIST-referenced datasets .
Q. How do catalytic synthesis parameters (e.g., Cu/ZnO ratios) influence THF yield from maleic anhydride?
- Methodological Answer : Optimal THF synthesis in slurry reactors requires bifunctional catalysts (e.g., Cu–ZnO–ZrO2/H-Y) with a 50:45 Cu/ZnO ratio, achieving 100% maleic anhydride conversion and 46% THF selectivity at 50 bar and 493 K. Kinetic studies guide reactor design and residence time optimization .
Q. How can discrepancies in toxicological data for THF (e.g., hepatotoxicity thresholds) be reconciled across studies?
- Methodological Answer : Meta-analyses of rodent studies must adjust for exposure duration, metabolic differences, and co-solvent effects. Benchmark dose (BMD) modeling, as applied in EPA assessments, standardizes risk estimates by harmonizing endpoints like liver enzyme elevation .
Q. Data Contradiction and Validation
Q. Why do structural parameters (e.g., bond lengths) of THF derived from VUV spectroscopy and ab initio calculations sometimes diverge?
- Methodological Answer : Discrepancies arise from approximations in computational methods (e.g., neglecting anharmonic vibrations) or experimental resolution limits. Hybrid approaches, combining high-level theory (MP2/cc-pVTZ) with empirical corrections, reduce deviations to <0.01 Å for bond lengths .
Q. Which activity-coefficient models resolve contradictions in phase behavior predictions for THF-containing mixtures?
Properties
IUPAC Name |
oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURNTSHIVDZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O, Array | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | tetrahydrofuran | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tetrahydrofuran | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-97-3 | |
Record name | Poly(tetrahydrofuran) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24979-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1021328 | |
Record name | Tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6 °F. Vapors are heavier than air., Liquid, Colorless liquid with an ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ether-like odor. | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Furan, tetrahydro- | |
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Record name | Tetrahydrofuran | |
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Record name | Tetrahydrofuran | |
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Record name | TETRAHYDROFURAN | |
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Record name | TETRAHYDROFURAN | |
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URL | https://www.osha.gov/chemicaldata/107 | |
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Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
151 °F at 760 mmHg (NTP, 1992), 65 °C, 65.00 °C. @ 760.00 mm Hg, 66 °C, 151 °F | |
Record name | TETRAHYDROFURAN | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofuran | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
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Record name | Tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
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Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
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Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
6 °F (NTP, 1992), -14 °C, 6 °F (closed cup); -4 °F (open cup), -14.5 °C (closed cup), -14.5 °C c.c., 6 °F | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/649 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohols, ketones, esters, hydrocarbons, and ethers., Very soluble in acetone, benzene, ether, ethanol, and chloroform, 30% IN WATER AT 25 °C, Miscible in water at 25 °C, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.888 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8833 g/cu cm at 25 °C, Saturated liquid density: 55.230 lb/cu ft; saturated vapor pressure: 2.913 lb/sq in; saturated vapor density: 0.03660 lb/cu ft (all at 75 °F), Relative density (water = 1): 0.89, 0.89 | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5, 2.5 | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
114 mmHg at 59 °F ; 145 mmHg at 68 °F (NTP, 1992), 162.0 [mmHg], Vapor pressure = 0.06 atm at 0 °C, 0.11 atm at 10 °C, 0.173 atm at 20 °C, 0.26 atm at 30 °C, 1.62X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 19.3, 132 mmHg | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrahydrofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/649 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Peroxide (as hydrogen peroxide): 0.015%, water: 0.02% | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, mobile liquid, Water-white liquid, Colorless liquid | |
CAS No. |
109-99-9, 24979-97-3 | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, tetrahydro-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROFURAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furan, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Furan, tetrahydro-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8FZZ6PY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Furan, tetrahydro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/LU5ACA30.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-163.3 °F (NTP, 1992), -108.44 °C, -108.3 °C, -108.5 °C, -163.3 °F, -163 °F | |
Record name | TETRAHYDROFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1582 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tetrahydrofuran | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetrahydrofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TETRAHYDROFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TETRAHYDROFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/107 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Tetrahydrofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.